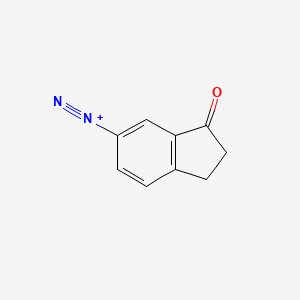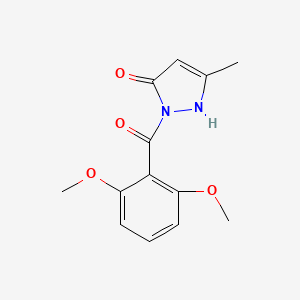![molecular formula C11H9N3OS2 B12555045 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol CAS No. 193273-28-8](/img/structure/B12555045.png)
2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol is a heterocyclic compound that features both benzothiazole and thiazole rings. These structures are known for their significant biological and pharmacological activities, making them of great interest in medicinal chemistry and drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . This process can be carried out under various conditions, including microwave irradiation and one-pot multicomponent reactions, which are efficient and environmentally friendly .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products . These methods include the use of commercially available reagents and the application of atom economy procedures .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for cyclization and reducing agents for the synthesis of derivatives .
Major Products Formed: The major products formed from these reactions include various substituted benzothiazole and thiazole derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol has a wide range of scientific research applications. It is used in the synthesis of pharmacologically active heterocycles, which are important in the development of new drugs . Additionally, it serves as a catalyst or ligand in organic synthesis reactions, facilitating the progress of various chemical reactions . This compound is also used in the preparation of other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Mecanismo De Acción
The mechanism of action of 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its biological effects . Molecular docking studies have shown that it can inhibit certain enzymes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other benzothiazole and thiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole .
Uniqueness: What sets 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol apart is its unique combination of benzothiazole and thiazole rings, which confer distinct biological activities and reactivity patterns . This makes it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
193273-28-8 |
|---|---|
Fórmula molecular |
C11H9N3OS2 |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
2-amino-4-(1,3-benzothiazol-2-ylmethyl)-1,3-thiazol-5-ol |
InChI |
InChI=1S/C11H9N3OS2/c12-11-14-7(10(15)17-11)5-9-13-6-3-1-2-4-8(6)16-9/h1-4,15H,5H2,(H2,12,14) |
Clave InChI |
XKPKGNLEHROVMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CC3=C(SC(=N3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)

![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)


![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)

![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
